

Representative Certificate of Analysis: Menaquinone-9-d7

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Menaquinone-9-d7

Cat. No.: B12058769

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Product Name: Menaquinone-9-d7

CAS Number: [Not Publicly Available] (523-39-7 for non-deuterated)

Chemical Formula: C56H73D7O2

Molecular Weight: 792.33 g/mol

Batch Number: MK9D7-2025-001

Date of Analysis: 2025-12-10

Data Presentation

The following tables summarize the quantitative data typically found on a CoA for a deuterated compound like **Menaquinone-9-d7**.

Table 1: Physical and Chemical Properties

Test	Specification	Result
Appearance	Yellow to orange solid	Complies
Solubility	Soluble in chloroform	Complies



Table 2: Analytical Data

Test	Method	Specification	Result
Identity			
¹ H NMR Spectroscopy	NMR	Consistent with structure	Complies
Mass Spectrometry	ESI-MS	Consistent with structure	Complies
Purity			
HPLC Purity	HPLC-UV (248 nm)	≥ 97.0%	98.5%
Isotopic Purity			
Deuterated Forms	Mass Spectrometry	≥ 99% (d1-d7)	Complies

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate and quantify **Menaquinone-9-d7** from any impurities.

- Instrumentation: Agilent 1260 Infinity II LC system or equivalent.
- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and isopropanol (e.g., 50:50 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.



• UV Detection: 248 nm.

Injection Volume: 10 μL.

 Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of the compound and to assess its isotopic enrichment.

- Instrumentation: Agilent 6470 Triple Quadrupole MS or equivalent with an Electrospray Ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Scan Type: Full scan for identity and Selected Ion Monitoring (SIM) for isotopic purity.
- Gas Temperature: 340 °C.
- Nebulizer Pressure: 28 psi.
- Sample Preparation: The sample is diluted in methanol to a concentration of approximately 100 μg/mL and infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

¹H NMR spectroscopy is used to confirm the chemical structure of **Menaquinone-9-d7** by analyzing the hydrogen atoms' magnetic environments. The absence of signals at specific deuterated positions confirms the isotopic labeling.

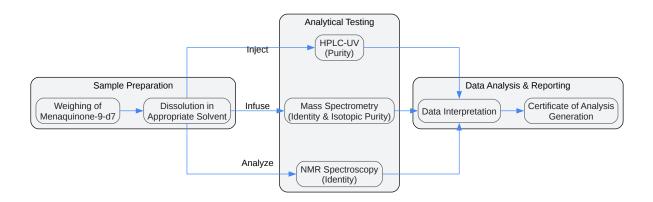
- Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.
- Solvent: Chloroform-d (CDCl₃).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.



 Sample Preparation: The sample is dissolved in the deuterated solvent to an appropriate concentration for NMR analysis.

Mandatory Visualizations

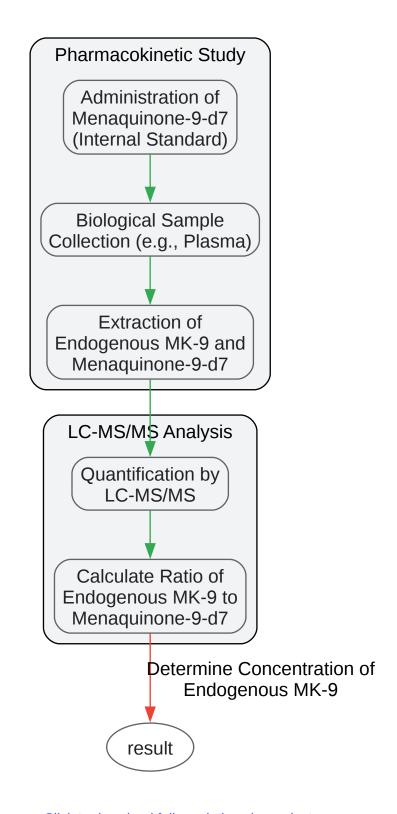
The following diagrams illustrate the analytical workflow and a potential application context for **Menaquinone-9-d7**.



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Caption: Quality Control Workflow for **Menaquinone-9-d7**.





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Caption: Use of **Menaquinone-9-d7** in a Pharmacokinetic Study.



To cite this document: BenchChem. [Representative Certificate of Analysis: Menaquinone-9-d7]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12058769#menaquinone-9-d7-certificate-of-analysis-explained]

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